4-Bromo-3-nitrobenzene-1,2-diamine

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig

4-Bromo-3-nitrobenzene-1,2-diamine (CAS 147021-89-4, molecular formula C₆H₆BrN₃O₂, molecular weight 232.03 g/mol) is a polyfunctional aromatic diamine featuring three distinct reactive centers: a vicinal diamine motif poised for heterocyclization, a strong electron-withdrawing nitro group at the 3-position, and a bromine atom at the 4-position that serves as a versatile handle for cross-coupling chemistry. This compound is commercially available at 97% purity from major chemical suppliers as a solid requiring room-temperature storage in an inert atmosphere and protection from light.

Molecular Formula C6H6BrN3O2
Molecular Weight 232.03 g/mol
CAS No. 147021-89-4
Cat. No. B133556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-nitrobenzene-1,2-diamine
CAS147021-89-4
Molecular FormulaC6H6BrN3O2
Molecular Weight232.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1N)N)[N+](=O)[O-])Br
InChIInChI=1S/C6H6BrN3O2/c7-3-1-2-4(8)5(9)6(3)10(11)12/h1-2H,8-9H2
InChIKeyUJXICRJJECIZTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-nitrobenzene-1,2-diamine (CAS 147021-89-4): Technical Specifications and Procurement-Relevant Properties for Chemical Synthesis


4-Bromo-3-nitrobenzene-1,2-diamine (CAS 147021-89-4, molecular formula C₆H₆BrN₃O₂, molecular weight 232.03 g/mol) is a polyfunctional aromatic diamine featuring three distinct reactive centers: a vicinal diamine motif poised for heterocyclization, a strong electron-withdrawing nitro group at the 3-position, and a bromine atom at the 4-position that serves as a versatile handle for cross-coupling chemistry [1]. This compound is commercially available at 97% purity from major chemical suppliers as a solid requiring room-temperature storage in an inert atmosphere and protection from light . The combination of ortho-diamine, nitro, and bromo substituents within a single molecular framework enables this compound to serve as a strategic intermediate for synthesizing structurally complex benzimidazoles, quinoxalines, and other nitrogen-containing heterocycles relevant to pharmaceutical discovery and materials research [1].

Why 4-Bromo-3-nitrobenzene-1,2-diamine Cannot Be Replaced by Generic o-Phenylenediamine Analogs in Reaction Development


Simple o-phenylenediamine lacks the halogen handle required for post-cyclization diversification via cross-coupling and lacks the electronic activation conferred by the nitro group for regioselective condensations. Among halogenated analogs, substitution of bromine with chlorine, fluorine, or iodine fundamentally alters reaction kinetics, catalyst compatibility, steric demands, and thermal stability [1]. The bromine substituent occupies a critical reactivity niche: it provides superior oxidative addition efficiency with Pd(0) catalysts compared to chloride, while avoiding the cost, light-sensitivity, and C-I bond lability associated with iodo analogs [1]. Furthermore, the nitro group at the 3-position exerts a site-specific electronic effect that governs regioselectivity in cyclocondensation reactions—a feature absent in non-nitrated or differentially substituted analogs. Consequently, substituting this compound with a structurally related alternative will likely necessitate complete re-optimization of synthetic protocols and may yield divergent product distributions [2].

Quantitative Differentiation: Evidence-Based Selection Criteria for 4-Bromo-3-nitrobenzene-1,2-diamine vs. Closest Analogs


Bromine vs. Chlorine: Thermal Stability Margin and Synthetic Accessibility in Cross-Coupling Applications

In palladium-catalyzed cross-coupling reactions, the C(sp²)-Br bond of this compound undergoes oxidative addition with Pd(0) complexes significantly faster than the corresponding C(sp²)-Cl bond in 4-chloro-3-nitrobenzene-1,2-diamine, enabling milder reaction conditions and broader substrate compatibility [1]. From a thermal stability perspective, the boiling point of the bromo compound is 352.4±37.0 °C at 760 mmHg, substantially lower than the 410.0±40.0 °C predicted for the chloro analog [2]. This 58 °C differential provides a wider operational window for high-temperature reactions without thermal decomposition concerns [1].

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Catalysis Thermal stability

Bromine vs. Fluorine: Molecular Weight and Density Differentiation for Reaction Scale Planning

The bromo compound (molecular weight 232.03 g/mol, density 1.9±0.1 g/cm³) [1] is substantially heavier and denser than the fluoro analog (molecular weight 171.13 g/mol) . This 60.9 g/mol difference in molecular weight translates to a 35.6% increase in molar mass. For multi-gram and kilogram-scale reactions, this affects the actual physical mass of reagent required to achieve a given molar stoichiometry .

Physical properties Density Molecular weight Scale-up Material handling

Nitro Group Positional Specificity: Enabling Regioselective Heterocycle Formation

The 3-nitro substitution pattern on the aromatic ring is not merely incidental—it is essential for regioselective cyclocondensation outcomes. Condensation of 4-halo-3-nitro-1,2-benzenediamines with α-dicarbonyls proceeds with regioselective control to efficiently synthesize 6-halo-5-nitroquinoxalines—heterocycles that are otherwise less accessible via alternative synthetic routes [1]. The nitro group ortho to the halogen activates the system for nucleophilic substitution while simultaneously directing the cyclization outcome [1].

Regioselectivity Heterocycle synthesis Quinoxalines Nitro group Cyclocondensation

Validated Synthetic Utility: Multi-Gram Benzimidazole Synthesis with Demonstrated Yield Performance

The synthetic utility of the bromo-diamine scaffold is directly validated in peer-reviewed literature: 4-bromo-1,2-diaminobenzene (the reduced nitro analog of the target compound) undergoes condensation with 2-nitrobenzaldehyde to produce 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole on a multi-gram scale [1]. This benzimidazole core was subsequently diversified via palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination cross-coupling reactions at the bromo position, achieving yields up to 81% for the coupling step and up to 91% after final deprotection and hydrogenation steps [1].

Benzimidazole Multi-gram synthesis Yield DNA Gyrase B Antibacterial

Bromine vs. Iodine: Cost-Efficiency and Handling Stability in Cross-Coupling Applications

Aryl bromides such as 4-bromo-3-nitrobenzene-1,2-diamine occupy an optimal position in the aryl halide reactivity spectrum for cross-coupling applications [1]. Aryl iodides undergo oxidative addition more rapidly but are significantly more expensive, less stable to light and air, and prone to unwanted side reactions due to C-I bond lability. Aryl chlorides are cheaper but require specialized, often more expensive catalyst systems and harsher conditions to achieve acceptable conversion [2]. The bromo compound therefore represents the optimal balance of reactivity, stability, and cost for Pd-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling methodologies [1].

Cost-effectiveness Stability Cross-coupling Aryl halide reactivity Procurement economics

Commercial Availability: Documented 97% Purity Specification with Validated Storage Requirements

4-Bromo-3-nitrobenzene-1,2-diamine is commercially available from major chemical suppliers at a documented purity of 97% as a solid . The compound is specified for storage in an inert atmosphere at room temperature, with protection from light . The MDL number MFCD11040197 is assigned for cataloging and procurement . This level of purity and documented handling guidance reduces quality control uncertainty compared to custom-synthesized or less well-characterized alternatives .

Purity Storage Quality control Procurement Specifications

Validated Application Scenarios for 4-Bromo-3-nitrobenzene-1,2-diamine Based on Quantitative Evidence


Synthesis of 5(6)-Bromo-2-Substituted Benzimidazoles for Antibacterial Drug Discovery

This compound (following nitro group reduction to yield 4-bromo-1,2-diaminobenzene) serves as the direct precursor for constructing 5(6)-bromo-2-substituted benzimidazole scaffolds via condensation with aldehydes. The resulting benzimidazole core retains the bromine atom at the 5(6)-position, enabling subsequent Pd-catalyzed Suzuki-Miyaura cross-coupling to introduce diverse aryl substituents with yields up to 81%, followed by deprotection and hydrogenation to afford final 2-(aminophen-2-yl)-5(6)-substituted-1H-benzimidazoles in yields up to 91% [1]. This validated multi-step sequence provides a reliable platform for generating benzimidazole-based compound libraries targeting E. coli DNA Gyrase B inhibition and related antibacterial applications [1].

Regioselective Synthesis of 6-Halo-5-nitroquinoxalines via α-Dicarbonyl Condensation

The 4-bromo-3-nitro substitution pattern is essential for regioselective cyclocondensation with α-dicarbonyl compounds to produce 6-halo-5-nitroquinoxalines—heterocyclic frameworks that are challenging to access via alternative synthetic strategies [1]. The presence of both the halogen atom ortho to the nitro group and the nitro group ortho to one of the amine functions creates a uniquely activated system that governs the regiochemical outcome of quinoxaline formation, enabling efficient access to a structurally defined heterocyclic core that can be further elaborated through the reactive halogen site [1].

Palladium-Catalyzed Cross-Coupling for Diversification of Bromo-Containing Heterocyclic Cores

The aryl bromide functionality at the 4-position provides a robust handle for late-stage diversification via palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig amination (C-N bond formation), and Sonogashira coupling (C-C alkyne bond formation) [1]. The bromine atom offers an optimal balance of oxidative addition kinetics with Pd(0) catalysts relative to chloro and iodo analogs [1]. The boiling point of 352.4±37.0 °C provides a sufficient thermal stability window for reactions requiring elevated temperatures [2], while the 97% commercial purity ensures reliable and reproducible coupling outcomes without the need for pre-reaction purification.

Computational Chemistry-Guided Scaffold Optimization and Medicinal Chemistry Campaigns

The defined substitution pattern and well-characterized physicochemical properties of 4-bromo-3-nitrobenzene-1,2-diamine—including molecular weight (232.03 g/mol) and density (1.9±0.1 g/cm³) [1][2]—make this compound an ideal building block for computational chemistry-driven drug discovery programs. The bromine atom provides a predictable vector for structure-activity relationship (SAR) exploration via cross-coupling, while the nitro group offers a site for subsequent reduction to a third amino group . The validated multi-gram synthetic protocols reported in the peer-reviewed literature provide a reliable foundation for scaling from hit identification through lead optimization without requiring significant methodological redevelopment.

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